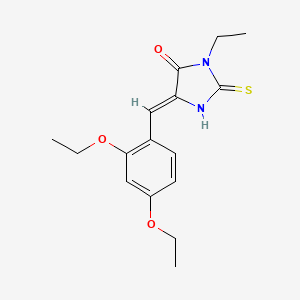
5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, commonly known as ETI, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. ETI belongs to the class of imidazolidinone derivatives, which have been reported to exhibit various biological activities.
作用機序
The exact mechanism of action of ETI is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). ETI has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects
ETI has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. ETI has also been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
ETI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities have been well characterized. However, ETI has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for research on ETI. One potential application of ETI is as a neuroprotective agent for the treatment of neurodegenerative diseases. ETI has also been shown to have anti-tumor properties, and further research is needed to evaluate its potential as an anti-cancer agent. Additionally, the development of novel derivatives of ETI with improved efficacy and safety profiles is an area of future research.
Conclusion
In conclusion, 5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ETI exhibits various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Nonetheless, ETI has several potential applications, and further research is needed to evaluate its therapeutic potential.
合成法
The synthesis of ETI involves the reaction of 2,4-diethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The yield of ETI can be improved by optimizing the reaction conditions.
科学的研究の応用
ETI has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. ETI has also been shown to have a neuroprotective effect and can improve cognitive function.
特性
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-18-15(19)13(17-16(18)22)9-11-7-8-12(20-5-2)10-14(11)21-6-3/h7-10H,4-6H2,1-3H3,(H,17,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPCXOYYAVMQH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC)OCC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=C(C=C2)OCC)OCC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


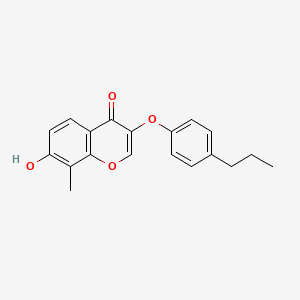
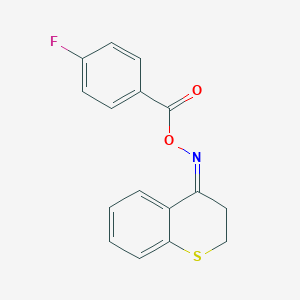
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
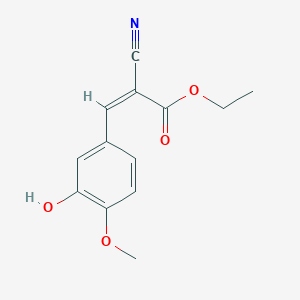
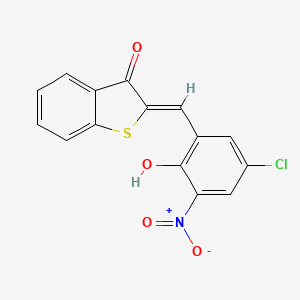

![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)
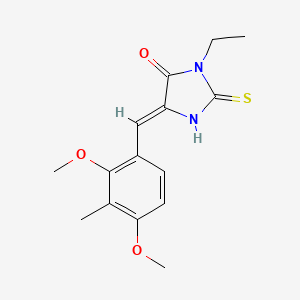
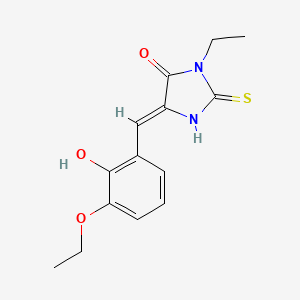
![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)